2(1H)-quinoxalinone, 8-nitro-
Description
Foundational Principles of Quinoxaline (B1680401) Chemistry
Quinoxaline, also known as benzopyrazine, is a heterocyclic compound composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring. researchgate.netpharmacophorejournal.com The nitrogen atoms in the pyrazine ring influence the electronic properties and reactivity of the molecule. researchgate.net The chemistry of quinoxalines is rich and varied, allowing for a multitude of synthetic transformations. These compounds can be synthesized through several methods, with a common approach involving the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. pharmacophorejournal.comsapub.org This reaction provides a straightforward route to the quinoxaline core structure.
The quinoxaline ring system is a weak base. farmaceut.org Its derivatives are typically crystalline solids and can be purified through techniques like distillation. rsc.org The reactivity of the quinoxaline nucleus can be modulated by the introduction of various substituents, which can direct further chemical modifications.
The Quinoxalinone Scaffold as a Privileged Structure in Organic Synthesis
The quinoxalinone scaffold is considered a "privileged structure" in medicinal chemistry and organic synthesis. nih.govresearchgate.netumanitoba.ca This term refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for the design of new therapeutic agents. nih.gov The versatility of the quinoxalinone core allows for the introduction of a wide array of functional groups, leading to the creation of large and diverse chemical libraries. nycu.edu.tw
The synthetic accessibility and the ability to readily functionalize the quinoxalinone ring have contributed to its widespread use. nih.govresearchgate.net Numerous synthetic methods have been developed to access quinoxalinone derivatives, including solid-phase synthesis, which facilitates the rapid generation of compound libraries. portico.org The combination of microwave-assisted organic synthesis with traceless liquid-phase strategies has further enhanced the efficiency of preparing these compounds. nycu.edu.tw
Specific Research Focus on 2(1H)-Quinoxalinone, 8-nitro- and its Derivatives
Among the various substituted quinoxalinones, 2(1H)-quinoxalinone, 8-nitro- has emerged as a compound of particular interest. The presence of the nitro group at the 8-position significantly influences the electronic properties of the quinoxalinone core, making it a valuable intermediate for the synthesis of more complex molecules.
Research has demonstrated that the 8-nitro group is a key feature in certain biologically active quinoxalinone derivatives. nih.gov For instance, a series of nitroquinoxalinone derivatives were synthesized and evaluated for their inhibitory activity against aldose reductase, with all active compounds possessing an 8-nitro group. nih.gov This highlights the importance of this specific substitution pattern for achieving desired biological effects.
Furthermore, the 8-nitro-substituted quinoxalinone scaffold has been utilized in the synthesis of compounds with potential applications in other therapeutic areas. For example, 8-(1H-imidazol-1-yl)-7-nitro-4(5H)-imidazo[1,2-a]quinoxalinone and its analogs have been investigated for their affinity for AMPA receptors. acs.org
The synthesis of 2(1H)-quinoxalinone, 8-nitro- and its derivatives often involves multi-step reaction sequences. A common strategy involves the nitration of a suitable precursor, followed by cyclization to form the quinoxalinone ring. For instance, the reaction of 2-nitroaniline (B44862) with appropriate reagents can lead to the formation of the desired 8-nitro-quinoxalinone structure. sapub.org
The chemical reactivity of 2(1H)-quinoxalinone, 8-nitro- allows for further modifications. The nitro group can be reduced to an amino group, which can then be subjected to various functionalization reactions. The C3-position of the quinoxalinone ring is also amenable to substitution, such as arylation, to generate a diverse range of derivatives. nih.govresearchgate.netrsc.org
Structure
3D Structure
Properties
IUPAC Name |
8-nitro-1H-quinoxalin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3/c12-7-4-9-5-2-1-3-6(11(13)14)8(5)10-7/h1-4H,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXOJSHQYLLSHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=O)C=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60348773 | |
| Record name | 8-nitroquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73148-21-7 | |
| Record name | 8-nitroquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Functionalization of 2 1h Quinoxalinone, 8 Nitro
Directed C-H Bond Functionalization at Specific Positions (e.g., C-3)
Direct C-H bond functionalization has become a powerful and atom-economical strategy in organic synthesis, avoiding the need for pre-functionalized starting materials. For quinoxalin-2(1H)-ones, the C-3 position is particularly susceptible to such transformations. These reactions often proceed via radical pathways, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The electron-deficient nature of the pyrazine (B50134) ring, further enhanced by the 8-nitro substituent, facilitates radical addition at the C-3 position.
C-3 arylation of the quinoxalin-2(1H)-one core is a well-established method for creating derivatives with significant pharmaceutical potential. These reactions are typically achieved through radical cross-coupling mechanisms under metal-free and photocatalyst-free conditions.
Commonly employed sources for generating the necessary aryl radicals include:
Arylhydrazines: In the presence of an oxidant like potassium persulfate (K₂S₂O₈) or iodosobenzene, arylhydrazines serve as effective aryl radical precursors.
Arylboronic Acids: These reagents can also generate aryl radicals when treated with an oxidant such as K₂S₂O₈.
Diaryliodonium Salts: As readily available and stable compounds, diaryliodonium salts are frequently used as aryl radical sources in the presence of a base or under photoredox catalysis.
The general mechanism involves the generation of an aryl radical from the source, which then adds to the C-3 position of the quinoxalin-2(1H)-one. Subsequent oxidation and deprotonation yield the final 3-arylquinoxalin-2(1H)-one product. Radical trapping experiments using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) have confirmed the involvement of radical intermediates in these transformations. While these methods have been applied to a broad range of substituted quinoxalin-2(1H)-ones, specific studies focusing on the 8-nitro isomer demonstrate its compatibility with these synthetic protocols.
Table 1: Representative C-3 Arylation of Substituted Quinoxalin-2(1H)-ones
| Radical Source | Oxidant/Conditions | Substrate Example | Product | Yield | Citation |
|---|---|---|---|---|---|
| Arylhydrazine | K₂S₂O₈, CH₃CN, 80 °C | Quinoxalin-2(1H)-one | 3-Phenylquinoxalin-2(1H)-one | 81% | |
| Arylboronic Acid | K₂S₂O₈, H₂O, 80 °C | Quinoxalin-2(1H)-one | 3-Phenylquinoxalin-2(1H)-one | 85% | |
| Diaryliodonium Salt | Cs₂CO₃, DMSO, 80 °C | Quinoxalin-2(1H)-one | 3-Arylquinoxalin-2(1H)-one | Good | |
| Phenylhydrazine | Air, Visible Light | 1-Methylquinoxalin-2(1H)-one | 1-Methyl-3-phenylquinoxalin-2(1H)-one | Good |
The introduction of alkyl and alkoxy groups at the C-3 position of quinoxalin-2(1H)-ones is another critical functionalization for generating bioactive molecules.
Alkylation reactions are often achieved using radical pathways. Various sources for alkyl radicals have been successfully employed, including unactivated alkenes in three-component reactions and sodium alkylsulfinates. Hypervalent iodine(III) reagents are frequently used as promoters or oxidants in these transformations. For instance, a three-component reaction involving a quinoxalin-2(1H)-one, an unactivated alkene, and TMSN₃, promoted by a hypervalent iodine(III) reagent, allows for the introduction of a β-azido alkyl group at the C-3 position. Visible-light-induced decarboxylative alkylation using carboxylic acids has also been reported as an effective method.
Alkoxylation introduces an alkoxy group, a common feature in many natural products and drug molecules. Direct C-H alkoxylation of quinoxalin-2(1H)-ones can be achieved by reacting them with alcohols in the presence of a hypervalent iodine reagent like PhI(OTFA)₂ under mild conditions.
The trifluoromethyl (-CF₃) group is a crucial substituent in medicinal chemistry, known for enhancing properties like metabolic stability and binding affinity. Consequently, methods for the direct C-3 trifluoromethylation of quinoxalin-2(1H)-ones have been developed.
These reactions are typically performed under transition-metal-free conditions. Common trifluoromethylating agents and promoters include:
Sodium trifluoromethanesulfinate (Langlois reagent): Used in conjunction with a hypervalent iodine reagent, this provides an efficient and low-cost method for trifluoromethylation.
(Trifluoromethyl)trimethylsilane (TMSCF₃): This reagent, often promoted by PhI(OAc)₂, is also effective for introducing the -CF₃ group at the C-3 position.
The reaction mechanism is believed to involve the generation of a trifluoromethyl radical (•CF₃), which then attacks the C-3 position of the quinoxalinone ring. The compatibility of these methods with a variety of substituted quinoxalin-2(1H)-ones suggests their applicability to the 8-nitro derivative.
Nucleophilic Substitution Reactions on the Quinoxalinone Core
Nucleophilic substitution provides a direct route to functionalized quinoxalinones when a suitable leaving group is present on the ring. For the 2(1H)-quinoxalinone, 8-nitro- scaffold, this often involves substitution at the C-3 position. A key study details the synthesis of a series of novel nitroquinoxalinone derivatives, all featuring an 8-nitro group, designed as aldose reductase inhibitors.
In this work, the synthesis of 6,7-dichloro-5,8-dinitro-3-phenoxyquinoxalin-2(1H)-one was achieved, demonstrating a nucleophilic substitution reaction where a phenoxy group replaces a leaving group (likely a halogen) at the C-3 position. Such reactions highlight the utility of the 8-nitro-quinoxalinone core as a platform for developing biologically active compounds. The electron-withdrawing nature of both the quinoxalinone core and the additional nitro group(s) makes the C-3 position highly susceptible to attack by nucleophiles.
Intramolecular Cyclizations and Rearrangement Studies
The synthesis of the core 2(1H)-quinoxalinone, 8-nitro- structure is typically accomplished through intramolecular cyclization reactions. A common and effective method is the reductive cyclization of N-substituted nitroanilines. For instance, the cyclization of an N-(2-amino-3-nitrophenyl) derivative can yield the 8-nitro-2(1H)-quinoxalinone skeleton.
Another classical and widely used approach is the condensation of an appropriately substituted o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound or its equivalent. To obtain the 8-nitro isomer, 3-nitro-1,2-diaminobenzene would be the required starting material. The subsequent reaction with a reagent like glyoxylic acid followed by cyclization would form the 8-nitro-2(1H)-quinoxalinone ring system. Palladium-catalyzed intramolecular N-arylation of bromoanilides under microwave irradiation has also been reported as a practical and highly efficient route to constructing the quinoxalinone scaffold.
Palladium-Catalyzed Coupling Reactions for Derivatization
Palladium-catalyzed cross-coupling reactions are indispensable tools for the derivatization of heterocyclic compounds. These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For the 2(1H)-quinoxalinone, 8-nitro- scaffold, derivatization can be achieved by first introducing a halogen atom, which can then participate in various coupling reactions.
For example, a Sonogashira coupling reaction can be performed on the tautomerizable quinoxalinone heterocycle. This involves the in-situ activation of the C-OH bond of the enol tautomer with a reagent like PyBrOP, followed by palladium-catalyzed coupling with a terminal alkyne. This methodology has been successfully applied to quinoxalinone, affording alkynylated products in high yields. The use of a directing group integrated into the heterocycle can also guide C-H bond arylation at specific positions on an attached aryl substituent, a strategy that has been applied to 2-phenylquinoxaline. Furthermore, palladium catalysis is effective for the synthesis of the quinoxalinone core itself, through reductive annulation of catechols and nitroarylamines.
Table 2: Summary of Functionalization Reactions
| Section | Reaction Type | Position | Key Reagents/Catalysts | Comments |
|---|---|---|---|---|
| 3.1.1 | C-H Arylation | C-3 | Arylhydrazines, Arylboronic acids, K₂S₂O₈ | Radical mechanism, metal-free conditions. |
| 3.1.2 | C-H Alkylation | C-3 | Alkenes, TMSN₃, Hypervalent iodine reagents | Three-component radical reaction. |
| 3.1.2 | C-H Alkoxylation | C-3 | Alcohols, PhI(OTFA)₂ | Introduction of a common pharmacophore. |
| 3.1.3 | C-H Trifluoromethylation | C-3 | TMSCF₃, Langlois reagent, PhI(OAc)₂ | Important for medicinal chemistry applications. |
| 3.2 | Nucleophilic Substitution | C-3 | Phenols (as nucleophiles) | Requires a leaving group at C-3; demonstrated for 8-nitro derivatives. |
| 3.3 | Intramolecular Cyclization | Ring Formation | Substituted o-phenylenediamines | Primary method for synthesizing the core scaffold. |
| 3.4 | Pd-Catalyzed Coupling | Varies | Pd(OAc)₂, PdCl₂(PPh₃)₂, CuI, PyBrOP | Used for derivatization (e.g., Sonogashira) and synthesis. |
Advanced Spectroscopic Characterization and Structural Elucidation of 2 1h Quinoxalinone, 8 Nitro
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).
Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis
¹H-NMR analysis identifies the number and types of hydrogen atoms in a molecule. For 2(1H)-quinoxalinone, 8-nitro-, one would expect to observe distinct signals for the N-H proton of the lactam ring and the protons on the aromatic rings. The electron-withdrawing nitro group at the 8-position would significantly influence the chemical shifts of the adjacent aromatic protons (H-5, H-6, H-7), causing them to appear at a lower field (higher ppm) compared to the unsubstituted quinoxalinone. The proton on the pyrazinone ring (H-3) would also exhibit a characteristic chemical shift. Analysis of coupling constants (J-values) between adjacent protons would confirm their relative positions on the quinoxaline (B1680401) core. However, specific chemical shift values and coupling constants for 8-nitro-2(1H)-quinoxalinone are not available in the reviewed literature.
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis
A proton-decoupled ¹³C-NMR spectrum of 2(1H)-quinoxalinone, 8-nitro-, would display a signal for each unique carbon atom. The spectrum would be characterized by a signal for the carbonyl carbon (C-2) in the downfield region (typically >150 ppm). The presence of the nitro group would deshield the carbon atom to which it is attached (C-8) and influence the chemical shifts of other carbons in the benzene (B151609) ring. Due to the lack of symmetry, eight distinct signals for the aromatic and heterocyclic carbons would be anticipated. Specific peak assignments for each carbon atom are dependent on experimental data, which is not currently available.
Vibrational Spectroscopy: Infrared (IR) and Raman Techniques
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.
Infrared (IR) Spectroscopy: An IR spectrum of 8-nitro-2(1H)-quinoxalinone would be expected to show characteristic absorption bands for the N-H group (a broad peak around 3200 cm⁻¹), the carbonyl (C=O) group of the lactam (a strong peak around 1670-1690 cm⁻¹), and the C=N bond within the quinoxaline ring. Crucially, strong, distinct peaks corresponding to the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group would be present, typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.
While general ranges for these functional groups are well-established, a specific list of vibrational frequencies from an experimental spectrum of 8-nitro-2(1H)-quinoxalinone could not be located.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can offer structural clues through analysis of its fragmentation patterns. For 2(1H)-quinoxalinone, 8-nitro- (C₈H₅N₃O₃), the calculated molecular weight is approximately 191.15 g/mol . A high-resolution mass spectrum would show a molecular ion peak ([M]⁺) at or very near this value. The fragmentation pattern would likely involve the loss of the nitro group (NO₂) or nitric oxide (NO), followed by the cleavage of the heterocyclic ring, including the loss of carbon monoxide (CO). Without experimental data, a detailed fragmentation pathway cannot be described.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum of 8-nitro-2(1H)-quinoxalinone is expected to be dominated by π→π* transitions associated with the conjugated aromatic system and n→π* transitions involving the lone pair electrons on the nitrogen and oxygen atoms. The presence of the nitro group, a strong chromophore, would cause a bathochromic (red) shift, moving the absorption maxima (λmax) to longer wavelengths compared to the parent quinoxalinone. Studies on other nitro-substituted quinoxalines suggest absorption maxima could appear in the 400–435 nm range. encyclopedia.pub However, specific λmax values for the 8-nitro isomer are not documented in the available sources.
X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions. A crystal structure of 2(1H)-quinoxalinone, 8-nitro-, would reveal the planarity of the quinoxaline ring system and the geometry of the nitro group relative to the ring. It would also elucidate the crystal packing, showing how molecules interact in the solid state, for instance, through hydrogen bonding involving the N-H and C=O groups and π-π stacking between the aromatic rings. While crystal structures for several other nitro-substituted quinoxalinones have been reported, researchgate.netiucr.orgiucr.org data for the 8-nitro isomer, including its space group and unit cell dimensions, could not be found.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
The molecular packing of 2(1H)-quinoxalinone, 8-nitro- in the crystalline state is expected to be governed by a combination of hydrogen bonding and π-stacking interactions, typical for nitro-substituted heterocyclic compounds.
Hydrogen Bonding: A paramount feature anticipated for this molecule is a strong intramolecular hydrogen bond. Research on the analogous compound, 8-nitroquinolin-2(1H)-one, has confirmed the presence of an intramolecular hydrogen bond between the lactam N-H group and an oxygen atom of the ortho-positioned nitro group. researchgate.netresearchgate.net This interaction forms a stable six-membered ring, which significantly influences the molecule's conformation and electronic properties. researchgate.net
π-Stacking Interactions: The planar, aromatic nature of the quinoxalinone ring system makes it highly susceptible to π-π stacking interactions. In related nitro-substituted and unsubstituted quinoxalinone derivatives, slipped π-stacking is a common packing motif. iucr.orgresearchgate.net These interactions involve the offset stacking of the aromatic rings of adjacent molecules. In the case of 3-ethoxy-1-ethyl-6-nitroquinoxalin-2(1H)-one, slipped π-stacking interactions are observed between the benzene portions of the quinoxalinone rings. iucr.orgresearchgate.net The presence of an electron-withdrawing nitro group can enhance these stacking interactions. nih.gov Computational studies have shown that interactions between nitroarenes and aromatic systems can be very strong, contributing significantly to binding energy. nih.gov
| Interaction Type | Predicted Role in 2(1H)-Quinoxalinone, 8-nitro- | Evidence from Analogous Compounds | Citations |
| Intramolecular N—H⋯O Hydrogen Bond | Forms a stable six-membered ring between the lactam N-H and the 8-nitro group, defining the local conformation. | Confirmed by X-ray diffraction in 8-nitroquinolin-2(1H)-one. | researchgate.netresearchgate.net |
| Intermolecular C—H⋯O Hydrogen Bonds | Links molecules into chains or sheets, with nitro and carbonyl oxygens as acceptors. | Observed in the crystal packing of 3-ethoxy-1-ethyl-6-nitroquinoxalin-2(1H)-one. | iucr.orgresearchgate.net |
| Slipped π-Stacking | Stabilizes the crystal lattice through face-to-face stacking of the quinoxalinone ring systems. | Common feature in various quinoxalinone derivatives; observed in 3-ethoxy-1-ethyl-6-nitroquinoxalin-2(1H)-one. | iucr.orgresearchgate.net |
| H⋯H Contacts | Comprise a large portion of the crystal packing as determined by Hirshfeld analysis. | Account for 43.5% of crystal packing contributions in an analogous 6-nitroquinoxalinone derivative. | iucr.orgresearchgate.net |
Examination of Conformational Preferences in the Crystalline State
The conformational preferences of 2(1H)-quinoxalinone, 8-nitro- in the solid state are largely determined by the need to accommodate the strong intramolecular hydrogen bond and optimize intermolecular packing forces.
Planarity of the Quinoxalinone Ring: The fused bicyclic system of quinoxalinone is generally expected to be nearly planar. A database survey of related structures indicates that in the majority of cases, the dihydroquinoxaline ring is essentially planar. iucr.org However, slight deviations from planarity can occur. For example, in one of the two independent molecules in the asymmetric unit of 3-ethoxy-1-ethyl-6-nitroquinoxalin-2(1H)-one, the dihedral angle between the benzene and pyrazine (B50134) rings is 4.69 (4)°, while in the other it is 3.17 (5)°. iucr.org These minor puckers represent a balance between maintaining π-conjugation and relieving steric strain.
Conformation of the Nitro Group: The presence of the strong intramolecular N—H⋯O hydrogen bond, as inferred from the 8-nitroquinolin-2(1H)-one analog, would lock the 8-nitro group into a specific orientation relative to the quinoxalinone ring. researchgate.netresearchgate.net This hydrogen bond necessitates that the nitro group be essentially coplanar with the aromatic ring system to maximize orbital overlap and the strength of the interaction. This constrained conformation is a defining structural characteristic of the molecule.
| Conformational Feature | Description | Basis of Prediction | Citations |
| Ring System Geometry | The fused quinoxalinone ring system is expected to be largely planar, with potential for minor deviations or slight puckering. | Based on crystal structures of numerous quinoxalinone derivatives. | iucr.org |
| Nitro Group Orientation | The 8-nitro group is predicted to be held coplanar with the aromatic ring system. | Enforced by a strong intramolecular N—H⋯O hydrogen bond, as seen in the analogous 8-nitroquinolin-2(1H)-one. | researchgate.netresearchgate.net |
| Overall Molecular Shape | The molecule adopts a rigid, planar conformation due to the fused ring system and the intramolecular hydrogen bond. | Inferred from the planarity of the core and the constrained orientation of the nitro group. | researchgate.netresearchgate.netiucr.org |
Structure Property Relationship Spr Studies on 2 1h Quinoxalinone, 8 Nitro and Its Derivatives
Influence of Substituent Patterns on Electronic Distributions and Reactivity
The electronic character of the 2(1H)-quinoxalinone scaffold is significantly modulated by the nature and position of its substituents. The 8-nitro group, being a strong electron-withdrawing group (EWG), plays a pivotal role in shaping the electronic distribution and reactivity of the parent molecule.
The presence of the nitro group decreases the electron density of the entire aromatic system, particularly the benzene (B151609) ring to which it is attached. This electron-withdrawing effect makes the quinoxalinone ring system more susceptible to nucleophilic attack. Conversely, it deactivates the ring towards electrophilic substitution. Studies on related nitro-substituted quinoxaline (B1680401) derivatives have shown that the presence of a nitro group can reduce the efficiency of certain chemical interactions. researchgate.net For instance, in a comparative study of 2-(2,3-dimethoxyphenyl)-1,4-dihydroquinoxaline and its 6-nitro derivative, the introduction of the NO2 group was found to diminish its performance in specific applications due to its electron-attracting nature. researchgate.net
Spectroscopic and computational analyses, such as those using Density Functional Theory (DFT), are instrumental in quantifying these electronic effects. scispace.comresearchgate.net These methods can calculate atomic charges, electron density distributions, and the energies of frontier molecular orbitals (HOMO and LUMO), which provide quantitative insights into the molecule's electronic properties and expected reactivity. researchgate.net
Positional Isomerism of Nitro Groups and its Impact on Molecular Topology
A study on 2-styryl-8-nitroquinolines revealed that the 8-nitro substituent forces the molecule into a nearly planar conformation. nih.gov The dihedral angles between the quinoline (B57606) and styryl aromatic rings in these 8-nitro derivatives were found to be very small, ranging from 1.32° to 3.45°. nih.gov This planarity is attributed to the steric and electronic influence of the nitro group at the 8-position, which favors a more conjugated and flattened molecular structure.
Table 1: Influence of Substituent at Position 8 on the Molecular Geometry of 2-Styryl-Quinoline Derivatives Data extracted from a study on quinoline derivatives, illustrating the principle of substituent impact on molecular topology.
| Compound Series | Substituent at Position 8 | Range of Dihedral Angles Between Aromatic Rings | Resulting Molecular Geometry |
| SB Series | -NO₂ | 1.32° – 3.45° | More or less planar |
| SA Series | -OH | 5.75° – 59.3° | Non-planar |
Source: Adapted from crystallographic analyses of 2-styryl-8-nitro and 2-styryl-8-hydroxy quinolines. nih.gov
Correlation between Structural Features and Molecular Recognition Profiles
The specific arrangement of functional groups in 8-nitro-2(1H)-quinoxalinone and its derivatives dictates their ability to form non-covalent interactions with other molecules. These interactions, such as hydrogen bonds and π-π stacking, are fundamental to molecular recognition.
The 2(1H)-quinoxalinone core contains both hydrogen bond donors (the N-H group at position 1) and acceptors (the carbonyl oxygen at position 2 and the nitrogen atom at position 4). acs.org Computational studies on related quinoxalinone derivatives have highlighted the essential role of these groups in forming directed intermolecular contacts. acs.org For example, the amide proton acts as a proton donor, while the nitrogen atoms can serve as hydrogen bond acceptors. acs.org
The 8-nitro group itself can participate in intermolecular interactions. The oxygen atoms of the nitro group are potential hydrogen bond acceptors. Furthermore, the planarity induced by the 8-nitro group, as discussed in the previous section, is highly conducive to π-π stacking interactions. nih.gov Crystallographic analyses of 8-nitro substituted quinolines have confirmed the existence of strong π-π stacking and other weak bonding interactions, which lead to the formation of fascinating supramolecular architectures in the solid state, such as stacked infinite chains. nih.gov
The introduction of other substituents provides additional sites for molecular recognition. For instance, hydroxyl or amino groups can act as potent hydrogen bond donors and acceptors, while aromatic substituents can engage in further π-π or C-H···π interactions. The interplay of these various structural features allows for a complex and specific molecular recognition profile, governed by the precise geometry and electronic properties of the molecule.
Rational Design Principles for Modulating Physico-Chemical Behavior
The modification of the 2(1H)-quinoxalinone, 8-nitro- scaffold according to rational design principles allows for the fine-tuning of its physico-chemical properties, such as solubility, lipophilicity, and thermal stability.
Another powerful design principle is bioisosteric replacement, where a functional group is replaced by another group with similar spatial and electronic properties to alter physico-chemical characteristics without drastically changing the molecular recognition profile. While often used in a biological context, the principle is fundamentally about modulating properties like hydrogen bonding capacity, polarity, and size. researchgate.net For example, replacing a carboxylic acid group with a 1-hydroxypyrazole head has been successfully used in quinoxalinone derivatives to modify their properties. researchgate.net
The introduction of specific functional groups is a common strategy to control solubility. Adding polar groups, such as morpholinosulfonyl moieties, can increase aqueous solubility, while adding nonpolar alkyl or aryl groups can increase lipophilicity. johnshopkins.edu The physico-chemical properties can thus be rationally modulated by:
Altering the substitution pattern: Introducing EDGs or EWGs to modify electronic properties and polarity.
Extending or modifying the carbon skeleton: Adding conjugated systems or flexible alkyl chains to influence lipophilicity and thermal stability.
Introducing polar functional groups: Adding groups like sulfonamides or hydroxyls to improve aqueous solubility.
These design principles enable the systematic modification of the 8-nitro-2(1H)-quinoxalinone structure to achieve a desired profile of physico-chemical behaviors.
Applications in Materials Science and Engineering
Development as Organic Semiconductors and Electroluminescent Materials
The investigation into quinoxaline (B1680401) derivatives for use in organic electronics has been a vibrant area of research. These compounds often possess the necessary π-conjugated systems that are conducive to charge transport, a fundamental requirement for organic semiconductors. The introduction of various functional groups to the quinoxaline core can modulate their electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn influences their performance in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
However, a comprehensive review of scientific literature reveals a lack of specific studies focused on 2(1H)-quinoxalinone, 8-nitro- as an organic semiconductor or an electroluminescent material. While the broader family of quinoxalines has been explored for these applications, research detailing the synthesis, characterization, and device performance of the 8-nitro derivative remains unpublished. The presence of the nitro group, a strong electron-withdrawing group, would be expected to significantly influence the electronic characteristics of the molecule, potentially making it an n-type semiconductor. Theoretical studies could provide insights into its potential, but experimental data is currently not available in the public domain.
Evaluation as Corrosion Inhibitors for Metallic Surfaces
Quinoxaline derivatives have been widely investigated as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. Their efficacy is generally attributed to the presence of heteroatoms (nitrogen), aromatic rings, and the potential for strong adsorption onto the metallic surface, thereby forming a protective barrier against corrosive agents. The mechanism of inhibition often involves the interaction of the lone pair of electrons on the nitrogen atoms and the π-electrons of the aromatic system with the vacant d-orbitals of the metal.
Despite the extensive research into quinoxalines as corrosion inhibitors, specific studies evaluating the performance of 2(1H)-quinoxalinone, 8-nitro- are not found in the available scientific literature. The performance of a corrosion inhibitor is highly dependent on its molecular structure. The introduction of a nitro group could potentially enhance the adsorption process through its electron-withdrawing nature, which might influence the electron density distribution of the entire molecule and its interaction with the metal surface. However, without experimental data from techniques such as potentiodynamic polarization, electrochemical impedance spectroscopy, or surface analysis, any claims about its inhibitory properties would be purely speculative.
Exploration in Advanced Functional Materials (e.g., Fluoroionophores)
The unique structural and electronic features of quinoxaline derivatives make them attractive candidates for the development of advanced functional materials, including chemosensors and fluoroionophores. Fluoroionophores are molecules that exhibit a change in their fluorescence properties upon binding with specific ions. This behavior is the basis for highly sensitive and selective sensors for environmental and biological monitoring. The design of such molecules often involves integrating a recognition site (ionophore) with a signaling unit (fluorophore).
A detailed search of the scientific literature indicates that there are no published studies on the exploration of 2(1H)-quinoxalinone, 8-nitro- in the development of advanced functional materials such as fluoroionophores. While the quinoxaline scaffold has been utilized in the design of various sensors, the specific contribution and effect of an 8-nitro substitution on the sensing capabilities have not been reported. The electron-withdrawing nitro group could potentially modulate the photophysical properties of the quinoxalinone core, which might be advantageous for sensor design, but this has not been experimentally verified.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing 8-nitro-2(1H)-quinoxalinone, and how are yields optimized?
- Methodology : The compound is commonly synthesized via condensation of o-phenylenediamine derivatives with glyoxylic acid in refluxed n-butanol, yielding ~82% under optimized conditions . Alternative approaches include regioselective nitration using tert-butyl nitrite, though initial yields may be lower (e.g., 12–40%) and require solvent optimization (e.g., CH₃CN) or oxidant screening .
- Key Parameters : Reaction time (5 hours), recrystallization solvents (DMF-ethanol mixtures), and spectral validation (¹H NMR, IR) are critical for purity .
Q. How is the structural integrity of 8-nitro-2(1H)-quinoxalinone validated in synthetic workflows?
- Analytical Techniques :
- ¹H NMR : Peaks at δ 8.2–8.5 ppm confirm aromatic protons; absence of amine signals verifies lactam formation .
- IR : A strong carbonyl stretch (~1650–1700 cm⁻¹) confirms the lactam ring .
- HPLC : Purity ≥98% is achievable with recrystallization .
Advanced Research Questions
Q. What computational methods are employed to predict the electronic properties and reactivity of 8-nitro-2(1H)-quinoxalinone derivatives?
- DFT Analysis : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO) to assess electron-withdrawing effects of the nitro group. Studies on analogous compounds reveal reduced HOMO-LUMO gaps (~4.5 eV), enhancing electrophilic reactivity .
- Applications : Predict regioselectivity in further functionalization (e.g., C–H activation) .
Q. How can researchers reconcile discrepancies in reported yields for nitration reactions of quinoxalinones?
- Data Contradiction Analysis : Lower yields in direct nitration (e.g., 12% in CH₂Cl₂) vs. condensation (82%) arise from competing side reactions. Solvent polarity (acetonitrile improves yield to 40%) and oxidant selection (e.g., AgNO₂ vs. K₂S₂O₈) are critical variables .
- Mitigation : Pre-functionalization of the quinoxalinone core or protecting group strategies may enhance regioselectivity .
Q. What in vitro models are suitable for evaluating the antibacterial activity of 8-nitro-2(1H)-quinoxalinone derivatives?
- Experimental Design :
- Strains : Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
- Assay : Broth microdilution to determine minimum inhibitory concentrations (MICs), with ofloxacin as a reference standard .
- Structure-Activity Insights : Electron-withdrawing nitro groups enhance membrane penetration, but steric effects may reduce efficacy in bulky derivatives .
Methodological and Translational Questions
Q. How should in vivo studies be designed to assess the neuropharmacological effects of 8-nitro-2(1H)-quinoxalinone?
- Protocol :
- Animal Models : Wistar rats (n=5/group) under standardized housing (12-hour light/dark cycle, 22°C) .
- Dosing : Intraperitoneal administration (1–2 mg/kg) with controls (vehicle) and reference drugs (e.g., diazepam for anxiolytic activity) .
- Endpoints : Behavioral assays (e.g., elevated plus maze for anxiety) and biochemical markers (serotonin/dopamine levels) .
Q. What metabolic pathways are implicated in the biotransformation of quinoxalinone derivatives?
- Biotransformation Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
